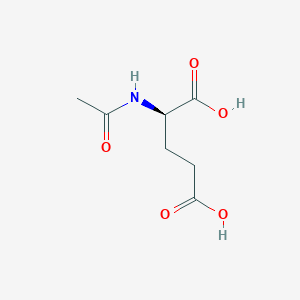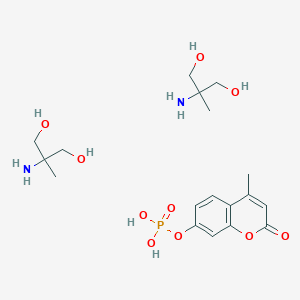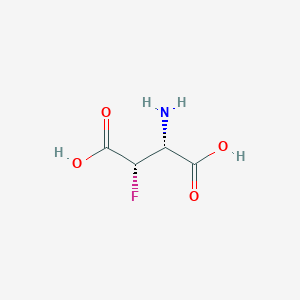
Ácido N-acetil-D-glutámico
Descripción general
Descripción
N-Acetyl-D-glutamic acid is an acetylated form of the amino acid glutamic acid. Its significance lies in the modulation of metabolic pathways and potential applications in various fields including medicine and biotechnology. Although specific details on N-Acetyl-D-glutamic acid are scarce, insights can be drawn from the broader context of amino acid derivatives' synthesis, structure, and properties.
Synthesis Analysis
The synthesis of amino acid derivatives like N-Acetyl-D-glutamic acid typically involves acetylation reactions, where an acetyl group is introduced to the amino acid. For instance, poly-γ-glutamic acid (γ-PGA) is synthesized by microbial fermentation, indicating the role of biological systems in producing complex amino acid derivatives (Bajaj & Singhal, 2011).
Molecular Structure Analysis
The molecular structure of N-Acetyl-D-glutamic acid is characterized by the presence of an acetyl group attached to the nitrogen atom of the glutamic acid. This modification can influence the molecule's behavior and interactions. The structural analysis of similar compounds reveals that such modifications can impact solubility, reactivity, and biological activity.
Chemical Reactions and Properties
Amino acid derivatives undergo various chemical reactions, including deacetylation and transamidation. The specific chemical properties of N-Acetyl-D-glutamic acid would be influenced by the acetyl group, potentially affecting its reactivity towards enzymes and chemical reagents. Research on similar compounds like N-acetyl-L-aspartic acid offers insights into the stability and chemical behavior of acetylated amino acids (Birken & Oldendorf, 1989).
Aplicaciones Científicas De Investigación
Alivio del Estrés Oxidativo en las Plantas
NAG: se ha demostrado que alivia el estrés oxidativo en las plantas, lo cual es crucial para mejorar la producción de cultivos. Un estudio demostró que el tratamiento exógeno con NAG previno la reducción de la clorofila inducida por el estrés oxidativo en Arabidopsis thaliana y Oryza sativa (arroz). El tratamiento aumentó los niveles de expresión de ZAT10 y ZAT12, reguladores transcripcionales maestros en respuesta al estrés oxidativo, y mejoró los niveles de acetilación de la histona H4 en estos genes .
Papel en la Biosíntesis de Arginina
En microorganismos y plantas, NAG está involucrado en la vía biosintética de la arginina. Actúa como el precursor inicial de la arginina, previniendo la ciclación espontánea del semialdehído con el grupo α-amino no protegido del glutamato. Esta separación de la biosíntesis de arginina de la biosíntesis de prolina es fundamental para el flujo adecuado de precursores acetilados de la arginina .
Regulación del Ciclo de la Urea en los Mamíferos
NAG: es esencial para los mamíferos ya que actúa como cofactor de la carbamoil fosfato sintetasa 1 (CPS1) en el ciclo de la urea. La formación de este cofactor único a partir de glutamato y acetil coenzima-A está catalizada por la N-acetilglutamato sintetasa (NAGS), destacando la importancia del compuesto en la regulación metabólica .
Modificaciones Epigenéticas
Se ha observado la aplicación de NAG en modificaciones epigenéticas en estudios con plantas. El tratamiento con NAG condujo a un aumento de la acetilación de histonas, lo que sugiere un papel en la mejora de la tolerancia al estrés ambiental a través de cambios epigenéticos. Esto podría contribuir a la mejora de la producción de cultivos en diversas condiciones de estrés .
Suplemento Nutricional
Como un constituyente menor de alimentos de consumo común, NAG también se considera en suplementos nutricionales. Sin embargo, su papel en la dieta y los posibles beneficios como suplemento requieren más investigación para comprender completamente su impacto en la salud humana .
Investigación en Medicina Genética
NAG: es significativo en la investigación en medicina genética, particularmente en el estudio de la deficiencia de N-acetilglutamato sintetasa. Comprender la genética y las vías bioquímicas que involucran NAG puede conducir a conocimientos sobre los trastornos metabólicos y al desarrollo de terapias dirigidas .
Mecanismo De Acción
Target of Action
N-Acetyl-D-glutamic acid (NAG) primarily targets the urea cycle, a process that converts toxic ammonia to urea for excretion from the body . It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes .
Mode of Action
NAG is biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase .
Biochemical Pathways
NAG plays a vital role in the urea cycle and the biosynthesis of arginine . It is also involved in glutamate metabolism, which is associated with the biosynthesis of nucleic acids and proteins . Glutamate serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate .
Pharmacokinetics
A study on acetylglutamine, a related compound, in rat blood and brain tissues based on liquid chromatography-tandem mass spectrometry and microdialysis technique has been reported
Result of Action
The primary result of NAG’s action is the detoxification of ammonia in the body. By acting as a regulator in the urea cycle, NAG helps convert toxic ammonia to urea, which is then excreted from the body . This process is crucial for maintaining nitrogen balance in the body.
Action Environment
The action of NAG is influenced by various environmental factors. For instance, the presence of other metabolites and enzymes can affect the efficiency of NAG’s role in the urea cycle and arginine biosynthesis . Additionally, factors such as pH and temperature can impact the stability and efficacy of NAG.
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-acetamidopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMMVDNIPUKGG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364404 | |
| Record name | N-ACETYL-D-GLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5817-08-3, 19146-55-5 | |
| Record name | Glutamic acid, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-ACETYL-D-GLUTAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















